Anti-Alzheimer's Multi-Target Activity: MTN (CAS 2471-69-4) vs. (S)-Enantiomer (CAS 136759-41-6) in APP/PS1 Transgenic Mice
The racemic compound MTN (CAS 2471-69-4) demonstrates a defined multi-target anti-Alzheimer's mechanism in APP/PS1 transgenic mice: it binds to the PCR product of amyloid precursor protein (APP), inhibits formation of beta-amyloid protein, reduces amyloid plaque accumulation, and suppresses expression levels of both APP and PS1 proteins through modulation of CREB transcriptional activity . In contrast, the (S)-enantiomer (CAS 136759-41-6) is documented primarily as a synthetic intermediate for antipsychotic and antifungal drug development, with no published evidence of anti-amyloidogenic or CREB-modulatory activity . This functional divergence means the racemate cannot be replaced by the single enantiomer for Alzheimer's research applications.
| Evidence Dimension | Multi-target anti-Alzheimer's mechanism (APP binding, beta-amyloid inhibition, PS1/CREB modulation) in transgenic mouse model vs. documented application profile |
|---|---|
| Target Compound Data | MTN (racemate): binds APP PCR product; inhibits beta-amyloid formation; reduces APP and PS1 expression via CREB modulation in APP/PS1 transgenic mice |
| Comparator Or Baseline | (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 136759-41-6): documented as intermediate for antipsychotic/antifungal drug synthesis; no published anti-amyloidogenic or CREB-modulatory data |
| Quantified Difference | Qualitative functional divergence: racemate possesses validated anti-Alzheimer's multi-target pharmacology; (S)-enantiomer lacks documented neuroprotective activity profile. |
| Conditions | APP/PS1 transgenic mouse model (in vivo); PCR-based APP binding assay (in vitro); CREB transcriptional activity assay |
Why This Matters
Procurement for Alzheimer's disease research programs requires the racemic form specifically; the (S)-enantiomer cannot substitute due to the absence of documented anti-amyloidogenic pharmacology.
